![molecular formula C9H7NO B586961 p-Cyanoacetophenone-d4 CAS No. 1794964-28-5](/img/structure/B586961.png)
p-Cyanoacetophenone-d4
Overview
Description
Molecular Structure Analysis
The molecular structure of p-Cyanoacetophenone-d4 consists of 9 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The InChI representation of the molecule isInChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D
. Physical And Chemical Properties Analysis
P-Cyanoacetophenone-d4 has a molecular weight of 149.18 g/mol . It has a computed XLogP3 value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area of the molecule is 40.9 Ų . The compound has a complexity of 193 .Scientific Research Applications
Antimalarial Agent Research
p-Cyanoacetophenone-d4: is utilized in the development of antimalarial agents. Its stable isotope-labeled form serves as a reference material in the synthesis of compounds with potential antimalarial activity. This compound aids in understanding the pharmacokinetics and metabolic pathways of antimalarial drugs .
Mass Spectrometry Calibration
In analytical chemistry, particularly mass spectrometry, p-Cyanoacetophenone-d4 is used as a calibration standard. The deuterium-labeled compound provides a distinct mass difference that helps in the accurate calibration of instruments for precise measurements in research .
Synthesis of Coumarin-Chalcone Derivatives
The compound plays a role in the synthesis of coumarin-chalcone derivatives, which are known for their diverse biological activities. These derivatives are studied for their potential as antimicrobial, antitumor, and anti-inflammatory agents, with p-Cyanoacetophenone-d4 being a key precursor in their synthesis .
Pharmaceutical Testing
p-Cyanoacetophenone-d4: is also important in pharmaceutical testing. It acts as a high-quality reference standard for ensuring the accuracy of pharmaceutical analyses, which is crucial for drug development and quality control .
Density Functional Theory Studies
The compound is used in theoretical studies, such as density functional theory (DFT) calculations, to understand the electronic structure and properties of molecules. This information is vital for predicting reactivity and designing new molecules with desired properties .
Antimicrobial Activity Research
Research into the antimicrobial properties of various compounds often utilizes p-Cyanoacetophenone-d4 . It serves as a starting material or intermediate in the synthesis of compounds that are tested against various microbial strains to assess their efficacy .
properties
IUPAC Name |
4-acetyl-2,3,5,6-tetradeuteriobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHXWGWBKZSJC-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cyanoacetophenone-d4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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